molecular formula C13H12N4O4S B2479730 2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 313250-98-5

2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2479730
CAS No.: 313250-98-5
M. Wt: 320.32
InChI Key: VFMBNQBVTQINDV-UHFFFAOYSA-N
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Description

2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is an intriguing organic compound that incorporates a variety of functional groups, offering significant versatility in synthetic and research applications. The compound features a triazole ring, a nitrophenyl group, and a prop-2-en-1-yl substituent, which collectively contribute to its diverse chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multi-step synthesis:

  • Formation of Triazole Core: Begins with the cyclization of an appropriate hydrazine and an alkyne.

  • Introduction of Nitrophenyl Group: Nitration reaction with appropriate aromatic precursors.

  • Allylation: Introduction of the prop-2-en-1-yl group through an alkylation reaction.

  • Attachment of Sulfanyl Acetic Acid: Final step usually involves the formation of a thioether linkage followed by carboxylation.

Industrial Production Methods

Industrial synthesis of this compound could use streamlined reaction pathways to increase yield and reduce steps. Large-scale production might employ flow chemistry or catalytic methods to enhance efficiency and lower production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Can be oxidized to introduce sulfone groups.

  • Reduction: Reduction of the nitro group to an amino group.

  • Substitution: Halogenation or nitration on the aromatic ring.

  • Addition: Electrophilic addition reactions on the prop-2-en-1-yl group.

Common Reagents and Conditions

  • Oxidation: Using agents like potassium permanganate.

  • Reduction: Utilizing hydrogenation with palladium on carbon.

  • Substitution: Employing halogens (chlorine, bromine) in suitable solvents.

  • Addition: Utilizing acids or bases to facilitate addition reactions.

Major Products Formed

  • Oxidation Products: Sulfone derivatives.

  • Reduction Products: Amino derivatives.

  • Substitution Products: Various halogenated or nitrated derivatives.

  • Addition Products: Corresponding alcohols or halides.

Scientific Research Applications

Chemistry

  • Synthesis Intermediate: Useful for creating more complex molecules due to its varied functional groups.

  • Analytical Chemistry: Standard for studying reaction mechanisms.

Biology

  • Enzyme Inhibition: Possible inhibitor for specific enzymes due to its complex structure.

  • Bioconjugation: Potential for labeling and tracking within biological systems.

Medicine

  • Pharmaceuticals: Investigated for potential therapeutic properties, especially in targeting specific pathways.

  • Drug Delivery: Component in designing drug delivery systems owing to its multi-functionality.

Industry

  • Material Science: Potential component in polymers and advanced materials due to its robust structure.

  • Catalysis: Used as a catalyst or catalyst precursor in various industrial chemical processes.

Mechanism of Action

The compound's mechanism of action is largely dependent on its functional groups:

  • Nitrophenyl Group: Engages in electron-withdrawing effects that can modulate reactivity.

  • Triazole Ring: Often interacts with biological targets through hydrogen bonding and pi-stacking.

  • Sulfanyl Group: Plays a role in binding to metal centers or forming complexes.

Comparison with Similar Compounds

Compared to other triazole-based compounds, 2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid stands out due to its specific combination of functional groups. For instance:

  • 2-{[5-(Phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: Lacks the nitro and allyl groups, showing different reactivity.

  • 2-{[5-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: Presence of a methyl group instead of a nitro group alters electronic properties and thus reactivity.

  • 2-{[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: Chlorine's electronegativity impacts reaction pathways differently.

List of Similar Compounds

  • 2-{[5-(Phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

  • 2-{[5-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

  • 2-{[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

This compound holds significant potential across various fields of scientific research due to its unique structure and reactivity profile.

Properties

IUPAC Name

2-[[5-(4-nitrophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c1-2-7-16-12(14-15-13(16)22-8-11(18)19)9-3-5-10(6-4-9)17(20)21/h2-6H,1,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMBNQBVTQINDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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